molecular formula C15H17NO2S2 B5835952 2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE

2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5835952
M. Wt: 307.4 g/mol
InChI Key: YLTRMGFEUYIDQM-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE is a sulfonamide compound characterized by its unique chemical structure, which includes a benzene ring substituted with methyl and methylsulfanyl groups

Preparation Methods

The synthesis of 2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the nitration of 2,5-dimethylbenzenesulfonamide, followed by reduction and subsequent substitution reactions to introduce the methylsulfanyl group.

    Reaction Conditions: The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reduction step involves the use of reducing agents such as iron powder or tin chloride in acidic conditions. The final substitution reaction to introduce the methylsulfanyl group can be achieved using methylthiol in the presence of a base like sodium hydroxide.

    Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

    Major Products: Major products from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. It may also interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.

    Pathways Involved: The inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis, is a potential pathway for its antibacterial activity. Anti-inflammatory effects may involve the inhibition of NF-κB signaling.

Comparison with Similar Compounds

2,5-DIMETHYL-N-[3-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds:

    Similar Compounds: Similar compounds include 4-amino-N-(3-methylsulfanylphenyl)benzenesulfonamide and 2,5-dimethyl-N-(4-nitrophenyl)benzenesulfonamide.

    Uniqueness: The presence of both methyl and methylsulfanyl groups in its structure provides unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity.

    Comparison: Compared to other sulfonamides, this compound may exhibit different biological activities and chemical reactivity due to its distinct substituents.

Properties

IUPAC Name

2,5-dimethyl-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-11-7-8-12(2)15(9-11)20(17,18)16-13-5-4-6-14(10-13)19-3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTRMGFEUYIDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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